
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of bromomethyl ketones. This compound is characterized by the presence of a bromomethyl group attached to a dihydronaphthalenone structure. It is a valuable intermediate in organic synthesis due to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine as the brominating agent and a suitable solvent system can optimize the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: In the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: In the preparation of functional materials and polymers with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The carbonyl group in the dihydronaphthalenone structure can participate in redox reactions, further expanding its utility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-2,3-dihydrobenzofuran: Similar in structure but with a benzofuran ring instead of a naphthalenone ring.
2-Bromo-2-methylpropane: Contains a bromomethyl group attached to a propane backbone.
2-(Bromomethyl)naphthalene: Lacks the carbonyl group present in 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
209851-95-6 |
|---|---|
Fórmula molecular |
C12H13BrO |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(8-13)7-6-9-4-2-3-5-10(9)11(12)14/h2-5H,6-8H2,1H3 |
Clave InChI |
BGKHCIPJEQEOHX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC=CC=C2C1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
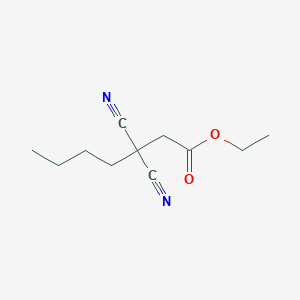
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

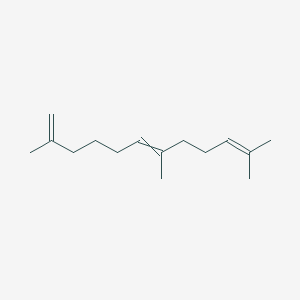
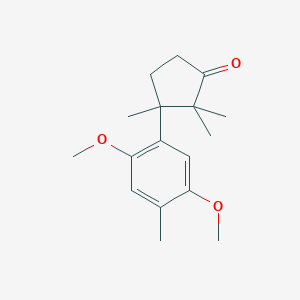
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
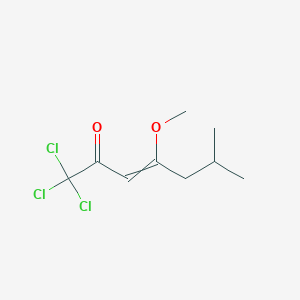
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
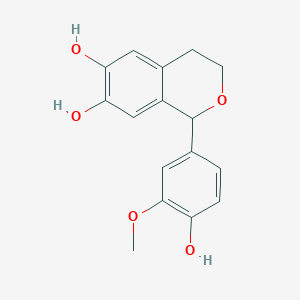
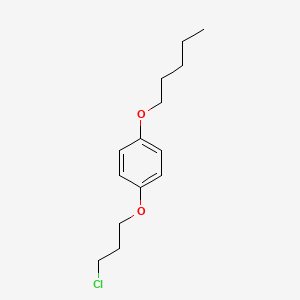
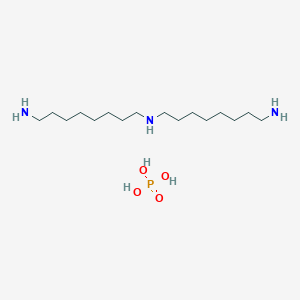

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
